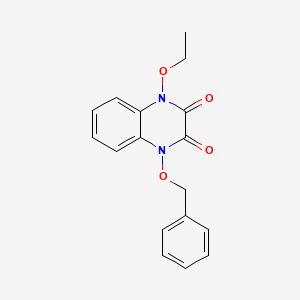

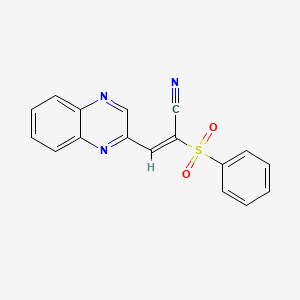

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione, also known as BQ-123, is a peptide antagonist of the endothelin-1 receptor. It was first synthesized in 1992 by the research group of Timothy W. Davenport at SmithKline Beecham Pharmaceuticals. Since then, BQ-123 has been extensively studied for its potential therapeutic applications in various diseases related to endothelin-1, such as hypertension, pulmonary arterial hypertension, and cancer.

Mecanismo De Acción

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione is a selective antagonist of the endothelin-1 receptor subtype A (ETA receptor), which is mainly expressed in vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione binds to the ETA receptor with high affinity and blocks the binding of endothelin-1, thereby inhibiting its downstream signaling pathways, such as phospholipase C (PLC), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK). By blocking the ETA receptor, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can reduce vascular tone, cell proliferation, and inflammation, and improve tissue perfusion and oxygenation.

Biochemical and Physiological Effects:

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can reduce endothelin-1-induced vasoconstriction in isolated vessels from various species, such as rat, rabbit, and human. 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can also inhibit endothelin-1-induced cell proliferation and migration in cultured cells, such as smooth muscle cells, endothelial cells, and cancer cells. In addition, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can improve tissue perfusion and oxygenation in animal models of ischemia-reperfusion injury, stroke, and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the ETA receptor, which allows for specific inhibition of endothelin-1 signaling. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in various assays and experiments. However, one limitation is its relatively high cost and limited availability, which may restrict its use in large-scale studies. Another limitation is its potential off-target effects on other receptors or enzymes, which may complicate the interpretation of the results.

Direcciones Futuras

There are several future directions for the research on 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione. One direction is to explore its therapeutic potential in various diseases related to endothelin-1, such as hypertension, pulmonary arterial hypertension, and cancer. Another direction is to develop new derivatives or analogs of 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. A third direction is to investigate the molecular mechanisms underlying the effects of 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione on endothelin-1 signaling, such as the interaction with other proteins or pathways. Overall, the research on 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has provided valuable insights into the role of endothelin-1 in various physiological and pathological processes, and has opened up new avenues for the development of novel therapies.

Métodos De Síntesis

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The first step is to attach the amino acid residues to a solid support, such as polystyrene beads. The amino acids are then coupled together using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as N-methylmorpholine (NMM). After each coupling step, the unreacted amino groups are capped with acetic anhydride to prevent unwanted side reactions. The peptide chain is then deprotected and cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers, such as thioanisole and ethanedithiol. The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using analytical techniques, such as mass spectrometry and amino acid analysis.

Aplicaciones Científicas De Investigación

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been widely used as a tool compound in scientific research to investigate the role of endothelin-1 in various physiological and pathological processes. For example, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been used to study the effects of endothelin-1 on vascular tone, cardiac function, renal function, and neural function. 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has also been used to investigate the involvement of endothelin-1 in cancer progression and metastasis. In addition, 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has been used to develop new therapies for diseases related to endothelin-1, such as hypertension and pulmonary arterial hypertension.

Propiedades

IUPAC Name |

1-ethoxy-4-phenylmethoxyquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-22-18-14-10-6-7-11-15(14)19(17(21)16(18)20)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYNWYNTSUWUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-ethoxy-1,4-dihydroquinoxaline-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)

![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)

![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)